5-(1,3-Dioxolan-2-yl)-2-fluoroaniline
Description
5-(1,3-Dioxolan-2-yl)-2-fluoroaniline (CAS: 95261-87-3) is a fluorinated aromatic amine with the molecular formula C₉H₁₀FNO₂ and a molar mass of 183.18 g/mol. Its structure features a benzenamine core substituted with a 1,3-dioxolan-2-yl group at the 5-position and a fluorine atom at the 2-position (Figure 1). The dioxolane ring enhances lipophilicity and metabolic stability, while the fluorine atom improves binding affinity to biological targets .
This compound is synthesized via multi-step routes involving palladium-catalyzed coupling or nucleophilic substitution reactions, followed by purification via recrystallization or chromatography . Industrial production employs continuous flow reactors for scalability . Its unique structural synergy—fluorine’s electronegativity and the dioxolane’s conformational flexibility—makes it valuable in medicinal chemistry, particularly for targeting enzymes and receptors in cancer research (e.g., potent cytotoxicity against L1210 leukemia cells with nanomolar IC₅₀ values) .
Properties
CAS No. |
95261-87-3 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 |
InChI Key |
PQLZTGCFWDYSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- typically involves the reaction of a benzenamine derivative with a 1,3-dioxolane compound under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the 1,3-dioxolan-2-yl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenamine, 5-(1,3-dioxolan-2-yl)-2-fluoro- involves its interaction with specific molecular targets. The 1,3-dioxolan-2-yl group can form stable complexes with various enzymes and receptors, influencing their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinctiveness emerges when compared to structurally analogous derivatives. Below is a detailed analysis categorized by substituent type, position, and functional groups:
Compounds with Varying Fluorine and Dioxolane Substitution Patterns
| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological/Chemical Properties |
|---|---|---|---|
| Benzenamine, 3,5-bis(1,3-dioxolan-2-yl)- | Two dioxolane groups at 3- and 5-positions; lacks fluorine | Higher lipophilicity but reduced target specificity | Used in polymer synthesis; lower bioactivity |
| 4-(1,3-Dioxolan-2-yl)aniline | Dioxolane at 4-position; lacks fluorine | Altered electronic effects due to para substitution | Specialized in fluorescent materials and luminogens |
| 5-(1,3-Dioxolan-2-yl)-2-methoxyaniline | Methoxy group replaces fluorine at 2-position | Reduced electronegativity; bulkier substituent | Lower binding affinity to enzymatic targets |
Fluorinated Anilines with Alternative Substituents
| Compound Name | Structural Features | Key Differences vs. Target Compound | Applications |
|---|---|---|---|
| 5-[(Dimethylamino)methyl]-2-fluoroaniline | Dimethylaminomethyl group at 5-position; retains fluorine | Enhanced basicity and solubility | Intermediate in drug design for CNS targets |
| 5-Fluoro-2-(oxolan-3-yloxy)aniline | Oxolane (tetrahydrofuran) ether at 2-position | Ether linkage vs. dioxolane acetal | Improved solubility but reduced metabolic stability |
| 4-Chloro-5-(difluoromethoxy)-2-fluoroaniline | Difluoromethoxy group at 5-position; chlorine at 4-position | Increased steric hindrance and oxidative stability | Agrochemical research |
Compounds with Varying Fluorination Degrees
| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Activity |
|---|---|---|---|
| 4,5-Difluoro-2-(morpholin-4-yl)aniline | Two fluorine atoms at 4,5-positions; morpholine ring at 2-position | Dual fluorination enhances protein binding | Anticancer and antiviral lead compound |
| 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline | Propargyl ether at 2-position; lacks dioxolane | Alkyne group enables click chemistry | Biochemical probe development |
Key Findings and Implications
- Structural Uniqueness: The coexistence of fluorine and dioxolane in 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline creates a balance of electronegativity, lipophilicity, and metabolic stability absent in analogs. This synergy explains its superior cytotoxicity (IC₅₀ ~nM) compared to non-fluorinated dioxolane derivatives .
- Positional Isomerism : Substitution patterns drastically alter properties. For example, 4-(1,3-Dioxolan-2-yl)aniline (para-substituted) exhibits fluorescence applications, whereas the meta/ortho substitution in the target compound favors bioactivity .
- Fluorine’s Role : Fluorine-free analogs (e.g., 5-(1,3-Dioxolan-2-yl)-2-methoxyaniline ) show reduced binding affinity, underscoring fluorine’s critical role in target engagement .
Biological Activity
5-(1,3-Dioxolan-2-yl)-2-fluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a 1,3-dioxolan-2-yl group and a fluorine atom attached to a benzenamine core. This configuration enhances its lipophilicity and membrane permeability, which are crucial for biological interactions. The presence of the fluorine atom is particularly notable as it can improve binding affinity to various biological targets, including enzymes and receptors.
The biological activity of 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets. The mechanisms may include:
- Enzyme Inhibition/Activation : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
- Receptor Binding : Its structural attributes allow it to bind effectively to receptors, potentially altering signal transduction pathways.
- Membrane Penetration : Enhanced lipophilicity due to fluorination increases the compound's ability to penetrate cellular membranes, facilitating its bioavailability.
Biological Activity Data
Research has demonstrated that 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline exhibits promising antibacterial and antifungal properties. Below is a summary of findings from various studies:
| Biological Activity | Tested Organisms | Results |
|---|---|---|
| Antibacterial Activity | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis | Significant inhibition observed with MIC values ranging from 625–1250 µg/mL for several derivatives. |
| Antifungal Activity | Candida albicans | All tested compounds (except one) showed notable antifungal activity. |
| Cytotoxicity | L1210 mouse leukemia cells | Potent inhibition of cell proliferation with IC(50) values in the nanomolar range reported for structurally related compounds. |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzenamine, 3,5-bis(1,3-dioxolan-2-yl)- | Contains two 1,3-dioxolan-2-yl groups | Lacks fluorine substitution |
| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Two 1,3-dioxolan-2-yl groups on a diazene oxide core | No amine functional group |
The unique combination of the fluorine atom and the dioxolane ring in 5-(1,3-Dioxolan-2-yl)-2-fluoroaniline imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of derivatives based on the dioxolane structure:
- Antimicrobial Studies : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal activities. Most derivatives exhibited strong antibacterial effects against Gram-positive bacteria such as S. aureus and E. faecalis, as well as antifungal activity against C. albicans .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the fluorinated dioxolane compounds could effectively inhibit specific enzymes involved in metabolic pathways critical for bacterial survival .
- Pharmaceutical Applications : The compound has been explored for potential applications in drug development due to its unique structural features that enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
